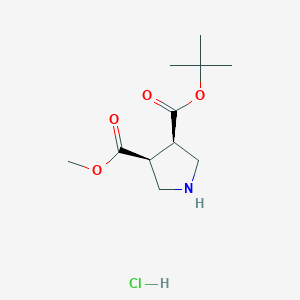![molecular formula C14H13FN2O4S B13523870 2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfurofluoridate group attached to a phenyl ring, further connected to a carbamoylphenyl group through an amino-methyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate typically involves multiple steps. One common approach is the reaction of 4-carbamoylphenylamine with formaldehyde to form an intermediate, which is then reacted with phenyl sulfurofluoridate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfurofluoridate group may play a crucial role in the compound’s reactivity, facilitating the formation of covalent bonds with target molecules. Pathways involved include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison: Compared to similar compounds, 2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate is unique due to its sulfurofluoridate group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and potential for forming stable covalent bonds, making it valuable in various applications.
Propriétés
Formule moléculaire |
C14H13FN2O4S |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
1-[(4-carbamoylanilino)methyl]-2-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C14H13FN2O4S/c15-22(19,20)21-13-4-2-1-3-11(13)9-17-12-7-5-10(6-8-12)14(16)18/h1-8,17H,9H2,(H2,16,18) |
Clé InChI |
DWTUSOAGPPQIPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)N)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


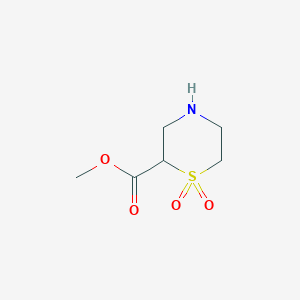
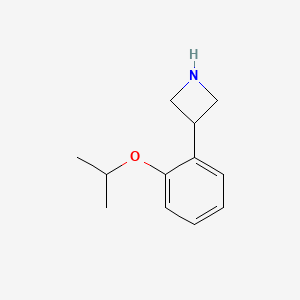
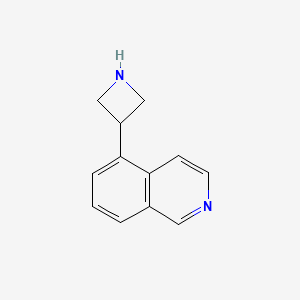

![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
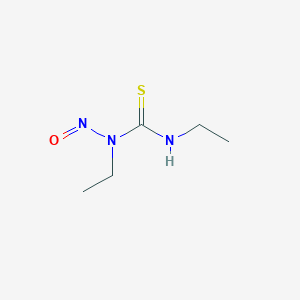
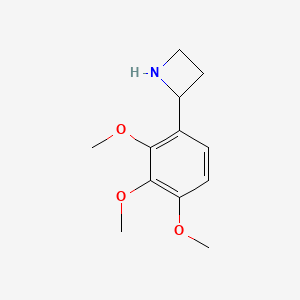
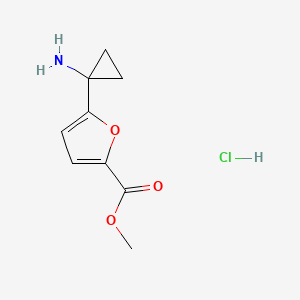
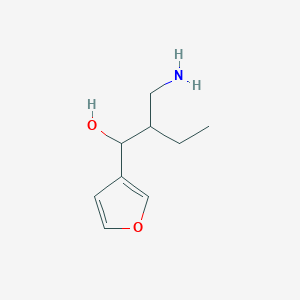
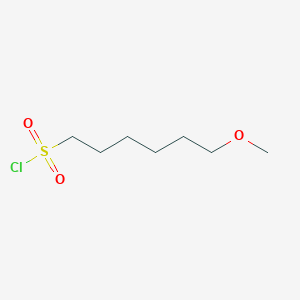
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioicacid](/img/structure/B13523844.png)
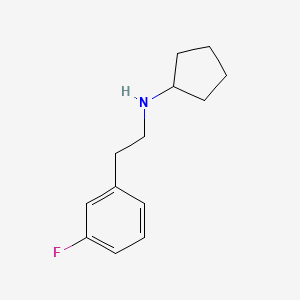
![[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride](/img/structure/B13523851.png)
